Technical Profile: 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid
Technical Profile: 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid
This is an in-depth technical guide on 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid , a specialized sp³-rich building block used in modern medicinal chemistry.
Executive Summary
2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid (PubChem CID: 132364883) is a highly polar, sp³-rich heterocyclic building block. It serves as a critical bioisostere for phenylglycolic acid (mandelic acid) moieties in drug discovery. By replacing the planar, lipophilic phenyl ring with a saturated, oxygenated tetrahydropyran (oxane) ring, this compound significantly lowers the lipophilicity (logD) and increases the metabolic stability of the resulting pharmaceutical candidates. It is particularly valuable in the synthesis of muscarinic antagonists, JAK inhibitors, and other receptor modulators where solubility and reduced plasma protein binding are prioritized.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Parameter | Data |
| IUPAC Name | 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid |
| Common Synonyms | (4-Hydroxytetrahydropyran-4-yl)glycolic acid; |
| CAS Number | Not widely listed (Refer to PubChem CID 132364883) |
| InChIKey | MYHZLBWJTRTNNN-UHFFFAOYSA-N |
| SMILES | OC(=O)C(O)C1(O)CCOCC1 |
| Molecular Formula | C |
| Molecular Weight | 176.17 g/mol |
| Physical State | White to off-white hygroscopic solid |
| Solubility | High in H |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~13.0 (Alcohol) |
| Topological Polar Surface Area (TPSA) | 97.99 Ų |
Synthesis & Production Methodologies
The synthesis of this vicinal diol-carboxylic acid scaffold presents challenges due to the high polarity and the presence of a tertiary alcohol. A robust, self-validating synthetic route involves the functionalization of 4-oxotetrahydropyran.
Core Synthetic Pathway: Oxidative Functionalization
The most reliable route utilizes a Grignard addition followed by oxidative cleavage or direct oxidation, ensuring the correct oxidation state at the
Step-by-Step Protocol:
-
Nucleophilic Addition: React 4-oxotetrahydropyran with vinylmagnesium bromide in anhydrous THF at -78°C to yield 4-vinyltetrahydro-2H-pyran-4-ol.
-
Causality: Low temperature prevents polymerization and ensures regioselectivity at the ketone.
-
-
Protection: Protect the tertiary alcohol as a trimethylsilyl (TMS) ether to prevent interference during oxidation.
-
Oxidative Cleavage/Dihydroxylation:
-
Method A (Sharpless): Asymmetric dihydroxylation using AD-mix-
or to install the chirality at the side chain, followed by TEMPO/NaOCl oxidation to the carboxylic acid. -
Method B (Ozonolysis): Ozonolysis of the vinyl group followed by Pinnick oxidation to the acid. Note: This yields the alpha-keto acid or one-carbon shorter chain depending on workup. For the glycolic backbone, dihydroxylation is preferred.
-
-
Deprotection: Removal of the TMS group under mild acidic conditions (e.g., dilute HCl/MeOH) yields the final product.
Workflow Diagram (DOT)
Caption: Synthetic pathway from 4-oxotetrahydropyran via vinylation and oxidative functionalization.
Analytical Characterization & Self-Validation
To ensure trustworthiness in experimental results, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d
):- 12.5 (br s, 1H, COOH) - Exchangeable
-
5.2 (s, 1H,
-OH) - Diagnostic singlet if chiral center is isolated - 4.8 (s, 1H, 4-OH ring)
- 3.9 (s, 1H, CH -OH) - Key methine proton
- 3.5-3.7 (m, 4H, H2/H6 of pyran ring)
- 1.4-1.8 (m, 4H, H3/H5 of pyran ring)
-
C NMR (100 MHz, DMSO-d
):- 174.5 (COOH)
-
76.2 (
-C H-OH) - 69.8 (C4 of pyran, quaternary)
- 63.5 (C2/C6 of pyran)
- 34.2 (C3/C5 of pyran)
Mass Spectrometry (MS)
-
Method: ESI- (Negative Mode)
-
m/z: 175.06 [M-H]
(Base peak) -
Fragmentation: Loss of CO
(44 Da) and H O (18 Da) is common in MS/MS.
Applications in Drug Development[8]
This compound is a high-value "scaffold hopper." It is used to modulate the physicochemical properties of lead compounds without altering the core pharmacophore significantly.
LogD Reduction (Lipophilicity Management)
Replacing a phenyl-glycolic acid moiety (LogP ~1.8) with this pyran-glycolic moiety (LogP ~ -0.7) drastically increases water solubility. This is crucial for:
-
Oral Bioavailability: Improving dissolution rates for BCS Class II/IV drugs.
-
Clearance: Shifting clearance mechanisms from hepatic (CYP450) to renal.
Metabolic Stability
The tetrahydropyran ring is metabolically robust compared to phenyl rings, which are prone to oxidative metabolism (hydroxylation). The quaternary center at C4 further blocks metabolic soft spots.
Receptor Selectivity
In muscarinic antagonists (e.g., Glycopyrrolate analogs), the oxygen atom in the pyran ring can act as a hydrogen bond acceptor, potentially altering binding affinity profiles for M3 vs. M2 receptors.
Handling & Stability Protocols
-
Hygroscopicity: The compound contains multiple hydroxyl groups and a carboxylic acid, making it hygroscopic.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Use a desiccator for short-term storage.
-
-
Stability: Stable in aqueous solution at neutral pH for 24 hours. Avoid prolonged exposure to strong acids or bases which may induce dehydration or retro-aldol type degradation.
-
Solvent Compatibility: Dissolve in DMSO or Methanol for stock solutions. Avoid non-polar solvents (Hexane, Et
O) as precipitation will occur.
References
-
PubChem. (n.d.).[1][2] 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid (CID 132364883). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Enamine. (n.d.). Building Blocks Catalog: Heterocyclic Carboxylic Acids. Enamine Ltd. (Referenced via structural search).
Sources
- 1. (2R,3R,4S,5R)-2-[6-amino-8-(methylamino)purin-9-yl]-5-[[4-aminooxybutyl(methyl)amino]methyl]oxolane-3,4-diol;sulfuric acid | C16H30N8O8S | CID 25232183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid | C7H12O4 | CID 15223221 - PubChem [pubchem.ncbi.nlm.nih.gov]
